molecular formula C7H11NO3 B580661 1-Methyl-2-oxo-3-piperidinecarboxylic Acid CAS No. 37464-03-2

1-Methyl-2-oxo-3-piperidinecarboxylic Acid

Cat. No.: B580661
CAS No.: 37464-03-2
M. Wt: 157.169
InChI Key: AAMWBMZCAOJKJU-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-3-piperidinecarboxylic Acid, also known as 3-Carboxy-1-methyl-2-piperidone, is a heterocyclic compound with the molecular formula C7H11NO3. This compound is characterized by a piperidine ring with a carboxylic acid and a ketone functional group. It is used as a building block in organic synthesis, particularly in the preparation of spirocyclic oxindoles via copper-catalyzed direct C-H, Ar-H functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-oxo-3-piperidinecarboxylic Acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methylpiperidine with an oxidizing agent can yield the desired compound. Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-3-piperidinecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alcohols or amines in the presence of catalysts.

Major Products Formed

    Oxidation Products: More complex piperidine derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Esters or amides, depending on the reagents used.

Scientific Research Applications

1-Methyl-2-oxo-3-piperidinecarboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-3-piperidinecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Such as 1-methyl-1H-pyrrole, which also exhibit diverse biological activities.

    Piperidine Derivatives: Including other piperidones and piperidinecarboxylic acids.

Uniqueness

1-Methyl-2-oxo-3-piperidinecarboxylic Acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity

Biological Activity

1-Methyl-2-oxo-3-piperidinecarboxylic Acid, also known as 3-Carboxy-1-methyl-2-piperidone, is a heterocyclic compound with significant biological activity. This article explores its chemical properties, biological functions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H11NO3. Its structure features a piperidine ring with a carboxylic acid and a ketone functional group, which are crucial for its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

PropertyValue
Molecular FormulaC7H11NO3
IUPAC Name1-methyl-2-oxopiperidine-3-carboxylic acid
InChI KeyAAMWBMZCAOJKJU-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound's functional groups enable it to participate in biochemical reactions that may inhibit or activate specific enzymes or receptors. While the exact mechanisms remain under investigation, preliminary studies suggest potential effects on metabolic pathways and cell signaling.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has shown inhibitory effects on cancer cell proliferation in vitro. In one study, the compound was tested against MDA-MB-231 (triple-negative breast cancer) cells, where it exhibited significant cytotoxicity with an IC50 value of approximately 0.126 µM. This suggests a promising therapeutic index for further development in cancer treatment.

Case Studies and Research Findings

  • Antimicrobial Study : A recent investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound significantly inhibited bacterial growth at low concentrations, highlighting its potential as a lead compound for new antibiotics.
  • Cancer Cell Line Study : In vitro studies on various cancer cell lines demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis in MDA-MB-231 cells. The mechanism was linked to increased levels of caspase activation, suggesting that it could serve as a therapeutic agent targeting apoptotic pathways.
  • Safety Profile Assessment : An evaluation of the compound's safety profile revealed no significant hepatotoxic effects at therapeutic concentrations (1–10 µM) in Hep G2 cells, indicating a favorable safety margin for potential clinical applications.

Properties

IUPAC Name

1-methyl-2-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-4-2-3-5(6(8)9)7(10)11/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMWBMZCAOJKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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